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molecular formula C6H8ClFO2 B6291793 Ethyl 1-chloro-2-fluorocyclopropanecarboxylate CAS No. 155687-21-1

Ethyl 1-chloro-2-fluorocyclopropanecarboxylate

Cat. No. B6291793
M. Wt: 166.58 g/mol
InChI Key: DWTCSZDTGZFFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05780669

Procedure details

An internal glass tube was introduced into an autoclave and 0.5 g of ethyl 1-chloro-2-fluoro-1-cyclopropanecarboxylate (cis:trans=1.4:1), 0.5 ml of Raney nickel and 5 ml of ethanol were fed thereinto. Then 0.18 mg of 1,2-diaminoethane was further added and the mixture was stirred at room temperature under an elevated hydrogen gas atmosphere (10 kgf/cm2) for 48 hours. After the completion of the reaction, the catalyst was filtered off. Then the reaction mixture containing the title compound was analyzed by gas chromatography. As a result, it was found out that the reaction conversion rate was 95%, the yield was 81% and the cis:trans ratio was 0.3:1.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.18 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:4][CH:3]1[F:5].NCCN>[Ni].C(O)C>[F:5][CH:3]1[CH2:4][CH:2]1[C:6]([O:8][CH2:9][CH3:10])=[O:7]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1(C(C1)F)C(=O)OCC
Name
Quantity
0.5 mL
Type
catalyst
Smiles
[Ni]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.18 mg
Type
reactant
Smiles
NCCN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature under an elevated hydrogen gas atmosphere (10 kgf/cm2) for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
ADDITION
Type
ADDITION
Details
Then the reaction mixture containing the title compound

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
FC1C(C1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05780669

Procedure details

An internal glass tube was introduced into an autoclave and 0.5 g of ethyl 1-chloro-2-fluoro-1-cyclopropanecarboxylate (cis:trans=1.4:1), 0.5 ml of Raney nickel and 5 ml of ethanol were fed thereinto. Then 0.18 mg of 1,2-diaminoethane was further added and the mixture was stirred at room temperature under an elevated hydrogen gas atmosphere (10 kgf/cm2) for 48 hours. After the completion of the reaction, the catalyst was filtered off. Then the reaction mixture containing the title compound was analyzed by gas chromatography. As a result, it was found out that the reaction conversion rate was 95%, the yield was 81% and the cis:trans ratio was 0.3:1.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.18 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:4][CH:3]1[F:5].NCCN>[Ni].C(O)C>[F:5][CH:3]1[CH2:4][CH:2]1[C:6]([O:8][CH2:9][CH3:10])=[O:7]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1(C(C1)F)C(=O)OCC
Name
Quantity
0.5 mL
Type
catalyst
Smiles
[Ni]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.18 mg
Type
reactant
Smiles
NCCN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature under an elevated hydrogen gas atmosphere (10 kgf/cm2) for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
ADDITION
Type
ADDITION
Details
Then the reaction mixture containing the title compound

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
FC1C(C1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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